molecular formula C8H16ClNO B578173 8-Azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride CAS No. 1209123-25-0

8-Azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride

Cat. No.: B578173
CAS No.: 1209123-25-0
M. Wt: 177.672
InChI Key: KBDRFDLINZOCBD-UHFFFAOYSA-N
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Description

8-Azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride is a chemical compound that belongs to the family of tropane alkaloids. This compound is characterized by its bicyclic structure, which includes a nitrogen atom within the ring system. It is commonly used in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and dyestuffs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced synthetic techniques to ensure high yield and purity. The process may include multiple steps, such as the formation of intermediate compounds, followed by purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

8-Azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols .

Mechanism of Action

The mechanism of action of 8-Azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride involves its interaction with specific molecular targets and pathways within the body. The compound may bind to receptors or enzymes, leading to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 8-Azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its specific structure and the unique biological activities it exhibits. Its bicyclic structure with a nitrogen atom within the ring system provides it with distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

8-azabicyclo[3.2.1]octan-3-ylmethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c10-5-6-3-7-1-2-8(4-6)9-7;/h6-10H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDRFDLINZOCBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90737393
Record name (8-Azabicyclo[3.2.1]octan-3-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209123-25-0
Record name (8-Azabicyclo[3.2.1]octan-3-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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